molecular formula C10H20N2O3 B1278403 Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 773826-73-6

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1278403
CAS No.: 773826-73-6
M. Wt: 216.28 g/mol
InChI Key: AHJZEZIYOBGVSK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, an aminomethyl group, and a hydroxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the aminomethyl group. The hydroxyl group is then added through selective oxidation.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of Tert-butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Addition of Aminomethyl Group: This step involves the reaction of the intermediate with formaldehyde and a suitable amine under reductive amination conditions.

    Selective Oxidation: The hydroxyl group is introduced through selective oxidation using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific functional groups targeted.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both the hydroxyl and aminomethyl groups on the pyrrolidine ring. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to similar compounds that lack one of these groups.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZEZIYOBGVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442099
Record name tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773826-73-6, 872714-78-8
Record name tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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